molecular formula C18H29N5O3 B4920649 1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one

1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one

Cat. No.: B4920649
M. Wt: 363.5 g/mol
InChI Key: BDGXJYMHDBGVRJ-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl chloroacetate under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the piperazine, oxadiazole, and piperidine rings through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)cycloheptylmethylamine
  • 1-Ethyl-4-methyl-1H-pyrazole

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one is unique due to its combination of three distinct ring systems, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-3-21-10-12-22(13-11-21)16(24)5-4-15-6-8-23(9-7-15)18(25)17-14(2)19-26-20-17/h15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXJYMHDBGVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=NON=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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